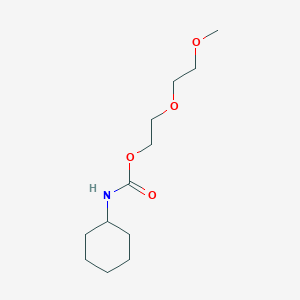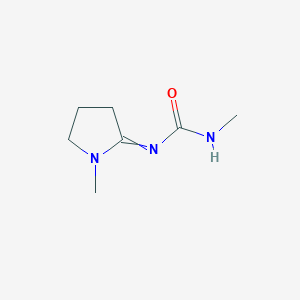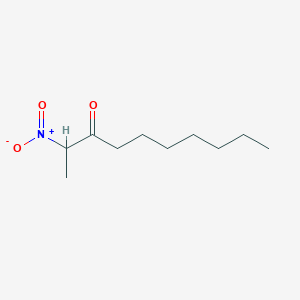
2-Nitrodecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrodecan-3-one is an organic compound that belongs to the class of nitro ketones It is characterized by the presence of a nitro group (-NO₂) attached to the second carbon and a ketone group (C=O) on the third carbon of a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrodecan-3-one can be synthesized through several methods:
Nitration of Decan-3-one: This involves the direct nitration of decan-3-one using nitric acid. The reaction typically requires a strong acid catalyst and is conducted under controlled temperature conditions to avoid over-nitration.
Oxidation of 2-Aminodecan-3-one: This method involves the oxidation of 2-aminodecan-3-one using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions must be carefully controlled to achieve the desired product without further oxidation.
Displacement Reactions: Another method involves the displacement of a halide group in 2-halodecan-3-one with a nitrite ion (NO₂⁻) under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The use of continuous flow reactors allows for better control of reaction conditions, leading to higher yields and purity of the product. Safety measures are crucial due to the exothermic nature of nitration reactions.
Chemical Reactions Analysis
Types of Reactions
2-Nitrodecan-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Sodium nitrite, hydrochloric acid, various nucleophiles.
Major Products Formed
Reduction: 2-Aminodecan-3-one.
Oxidation: 2-Nitrodecanoic acid.
Substitution: Various substituted decan-3-one derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitrodecan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical studies to investigate the effects of nitro compounds on biological systems. It can serve as a model compound for studying nitro group metabolism.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals. The nitro group can be modified to produce compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Nitrodecan-3-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The ketone group can also participate in nucleophilic addition reactions, further contributing to its reactivity.
Comparison with Similar Compounds
2-Nitrodecan-3-one can be compared with other nitro ketones and nitroalkanes:
2-Nitropropane: Unlike this compound, 2-Nitropropane is a smaller molecule and is more volatile. It is used as a solvent and in the synthesis of pharmaceuticals.
2-Nitrobutane: Similar to this compound, 2-Nitrobutane is used in organic synthesis. its shorter carbon chain makes it less hydrophobic.
2-Nitrohexane: This compound has a similar structure but with a shorter carbon chain. It is used in the synthesis of various organic compounds and as a solvent.
Uniqueness
This compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its hydrophobic nature makes it suitable for applications in non-polar environments, and its reactivity offers versatility in chemical synthesis.
Properties
CAS No. |
88072-87-1 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-nitrodecan-3-one |
InChI |
InChI=1S/C10H19NO3/c1-3-4-5-6-7-8-10(12)9(2)11(13)14/h9H,3-8H2,1-2H3 |
InChI Key |
DLAJTOMWQHGXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


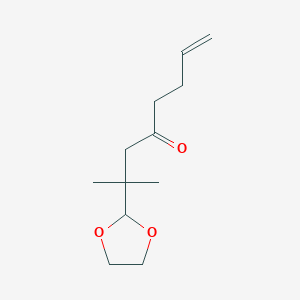
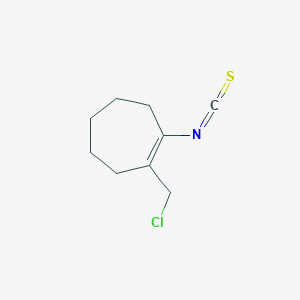
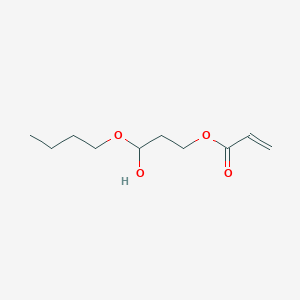
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
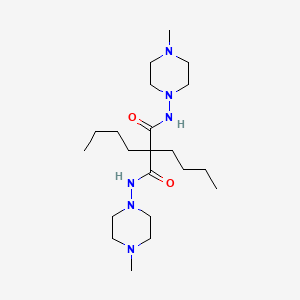
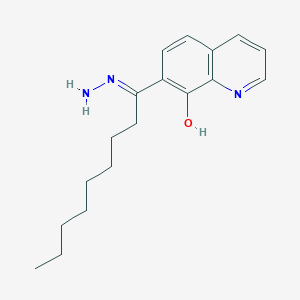
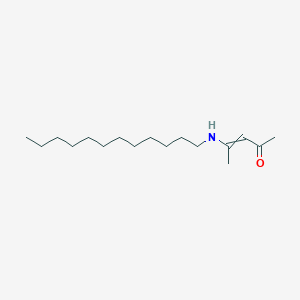
![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
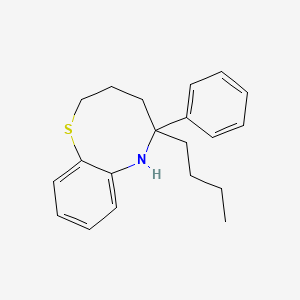
![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)

